molecular formula C15H15N3O B8517083 Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- CAS No. 937263-74-6

Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]-

Cat. No.: B8517083
CAS No.: 937263-74-6
M. Wt: 253.30 g/mol
InChI Key: OFTWZBHLTMNBQX-UHFFFAOYSA-N
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Description

Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- is an organic compound with the molecular formula C15H15N3O It is characterized by the presence of a benzenamine group substituted with a methyl group and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- typically involves the following steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Substitution Reaction: The benzimidazole derivative is then reacted with 3-methyl-4-hydroxybenzenamine in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated products.

Scientific Research Applications

Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-methyl-2-[(1-methyl-1H-benzimidazol-5-yl)oxy]-
  • Benzenamine, 2-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]-

Uniqueness

Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group and the benzimidazole moiety can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

937263-74-6

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

3-methyl-4-(1-methylbenzimidazol-5-yl)oxyaniline

InChI

InChI=1S/C15H15N3O/c1-10-7-11(16)3-6-15(10)19-12-4-5-14-13(8-12)17-9-18(14)2/h3-9H,16H2,1-2H3

InChI Key

OFTWZBHLTMNBQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC3=C(C=C2)N(C=N3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of concentrated aqueous HCl (10 mL) in methanol (10 mL) was added N-(3-methyl-4-(1-methyl-1H-benzo[d]imidazol-5-yloxy)phenyl)formamide (1.70 g, 6.04 mmol). After heating to reflux for 2 hours, the reaction mixture was cooled to room temperature and diluted with water (100 mL). The mixture was neutralized with sodium bicarbonate and extracted with dichloromethane. The organic solution was dried over Na2SO4, filtered and concentrated under reduced pressure to provide the product.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
N-(3-methyl-4-(1-methyl-1H-benzo[d]imidazol-5-yloxy)phenyl)formamide
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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